molecular formula C21H22BrN3OS B11648002 N'-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

N'-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Cat. No.: B11648002
M. Wt: 444.4 g/mol
InChI Key: FVRXGSGPNDGJPP-OEAKJJBVSA-N
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Description

N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a complex organic compound with the molecular formula C21H22BrN3OS and a molecular weight of 444.397 g/mol . This compound is notable for its unique structure, which includes a brominated thiophene ring and a tetrahydrocarbazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation of 5-bromo-2-thiophene carboxaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or the modulation of cellular signaling pathways . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is unique due to the presence of the brominated thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22BrN3OS

Molecular Weight

444.4 g/mol

IUPAC Name

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C21H22BrN3OS/c1-14(19-10-11-20(22)27-19)23-24-21(26)12-13-25-17-8-4-2-6-15(17)16-7-3-5-9-18(16)25/h2,4,6,8,10-11H,3,5,7,9,12-13H2,1H3,(H,24,26)/b23-14+

InChI Key

FVRXGSGPNDGJPP-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(S4)Br

Canonical SMILES

CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(S4)Br

Origin of Product

United States

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